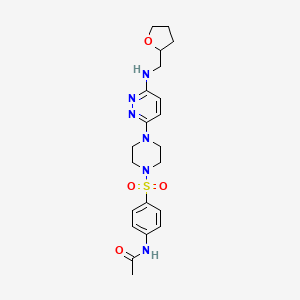

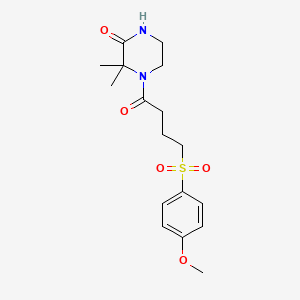

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

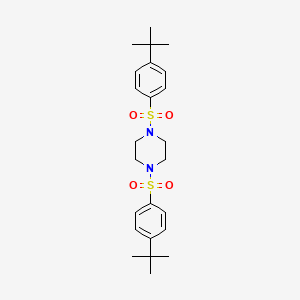

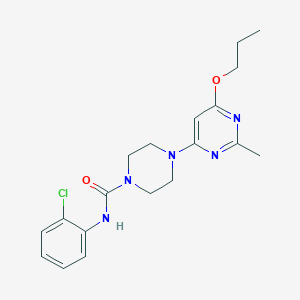

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have a wide range of applications, including in the synthesis of pharmaceuticals .

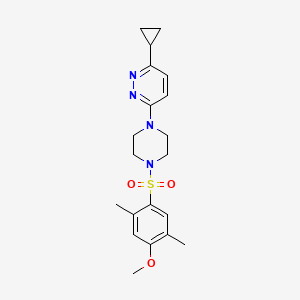

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is known to be a good leaving group, and the piperazine ring, which can act as a bidentate ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity, and the piperazine ring could influence its solubility in water .科学的研究の応用

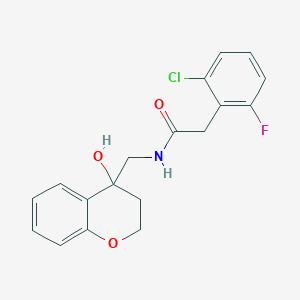

- Chalcones, including the title compound, have been explored for their potential as anticancer agents. Researchers have synthesized and studied hydroxylated and methoxylated chalcones, which exhibit cytotoxic activity against cancer cell lines, including MCF-7 .

- In silico studies using molecular docking and MD simulation revealed that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition. It could be developed as an anticancer agent candidate .

- The title compound is a hybrid of chalcone and salicylic acid derivatives. Hybrid compounds often combine features from different chemical classes to enhance specific properties or activities .

- Computational approaches, such as molecular docking, help predict how a compound interacts with a target protein. The title compound exhibited better binding free energy than tamoxifen against breast cancer-related targets .

- Researchers can virtually screen large compound libraries using in silico methods. The title compound’s cytotoxic activity prediction against breast cancer cells demonstrates its potential as a lead compound .

- The title compound’s cytotoxic activity is attributed to its inhibition of estrogen receptor alpha (ERα). ERα plays a crucial role in breast cancer progression .

Anticancer Research

Hybrid Compound Design

Molecular Docking Studies

In Silico Screening

ERα Inhibition

作用機序

Target of Action

A similar compound,(3R)-4,4-DIFLUORO-3- [ (4-METHOXYPHENYL)SULFONYL]BUTANOIC ACID, is known to target Matrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in tissue remodeling, inflammation, and disease progression.

将来の方向性

特性

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-17(2)16(21)18-10-11-19(17)15(20)5-4-12-25(22,23)14-8-6-13(24-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUJVOPNTWBEBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2359484.png)

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)